![molecular formula C28H39N3O5 B14348198 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate CAS No. 92047-92-2](/img/structure/B14348198.png)
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is a complex organic compound characterized by the presence of a nitrophenyl group, an azoxy linkage, and a hexadecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate typically involves multiple steps:
Formation of the Azoxy Group: The azoxy group can be synthesized through the reduction of nitro compounds using reagents such as zinc and ammonium chloride.
Esterification: The hexadecanoate ester is formed by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the azoxy compound with the ester using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of azo or hydrazo compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitrophenyl group can participate in electron transfer processes, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl octadecanoate: Similar structure with an octadecanoate ester instead of hexadecanoate.
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl dodecanoate: Similar structure with a dodecanoate ester instead of hexadecanoate.
Uniqueness
4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate is unique due to its specific ester chain length, which can influence its solubility, reactivity, and biological activity. The presence of the azoxy group also imparts distinct redox properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
92047-92-2 |
|---|---|
Fórmula molecular |
C28H39N3O5 |
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
(4-hexadecanoyloxyphenyl)imino-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C28H39N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28(32)36-27-22-16-24(17-23-27)29-30(33)25-18-20-26(21-19-25)31(34)35/h16-23H,2-15H2,1H3 |
Clave InChI |
KQJVUGUKMVXONV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


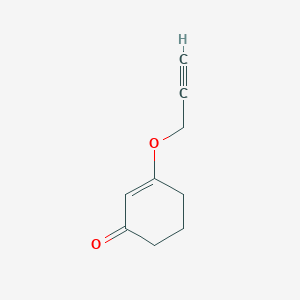
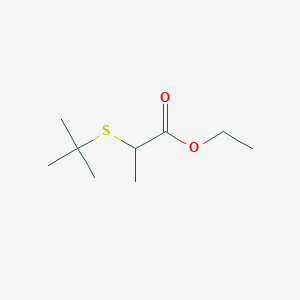
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
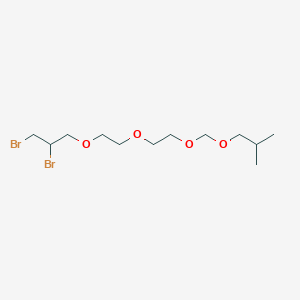

![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
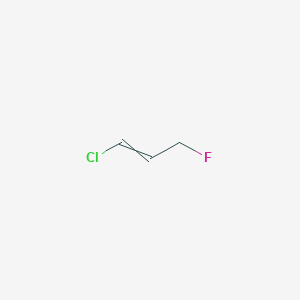
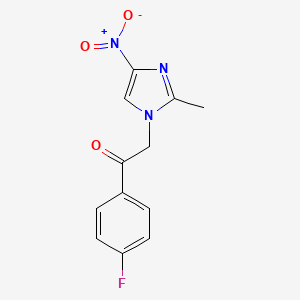
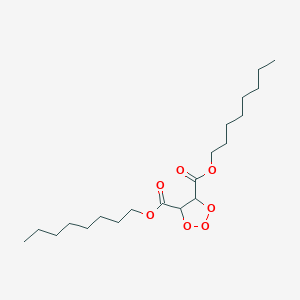
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
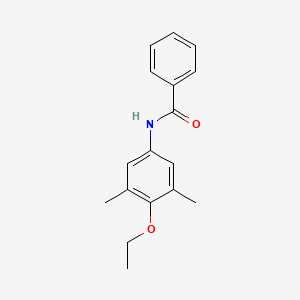

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
